molecular formula C19H19FN2O5S B2498883 6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-06-7

6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2498883
CAS RN: 864926-06-7
M. Wt: 406.43
InChI Key: BPAZYNFLMDIREH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds are then coupled with aromatic aldehyde to afford the corresponding Schiff base compounds, which are characterized using FTIR, 1H, and 13C NMR spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

X-ray crystallographic analysis reveals the crystal and molecular structure of these compounds, demonstrating intramolecular hydrogen bonding and stabilization within the crystal structure. The analysis offers insights into the molecular geometry and intermolecular interactions critical for understanding the compound's behavior in various conditions (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Research into similar structures has shown that polysubstituted pyridines adopt nearly planar structures, with crystal structures stabilized by various intermolecular interactions. These interactions include C—H⋯O and C—H⋯π, which are crucial for the stability and reactivity of the compounds (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Physical Properties Analysis

The physical properties, such as thermal behavior, crystallinity, and solubility, can be inferred from detailed characterization techniques, including thermal analysis and X-ray diffraction studies. Such analyses provide essential information on the compound's stability, phase transitions, and solubility in different solvents, which are critical for practical applications (Davies, Iddon, Paterson, Pickering, Suschitzky, & Gittos, 1976).

Chemical Properties Analysis

The reactivity and chemical behavior of the compound can be explored through various chemical reactions, including its behavior in organic synthesis and its interaction with different chemical reagents. Studies on related compounds have shown a wide range of reactions, including cycloaddition, condensation, and nucleophilic substitution, highlighting the compound's versatility in chemical synthesis (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Pyridine derivatives can interact with various biological targets, leading to a range of effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The field of pyridine derivatives is a promising area of research, with potential applications in pharmaceuticals and other industries . Future research will likely focus on synthesizing new derivatives and studying their properties and biological activities.

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-17(15(13)18(24)26-2)21-16(23)11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAZYNFLMDIREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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